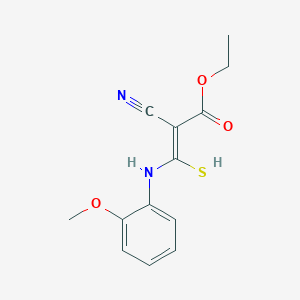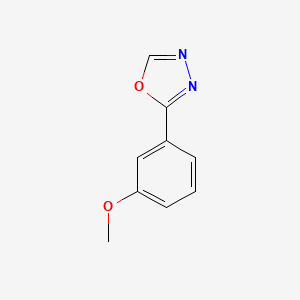
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate
Overview
Description
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol This compound is known for its unique structure, which includes a cyano group, a mercapto group, and an anilino group substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate typically involves the reaction of ethyl cyanoacetate with 2-methoxyaniline and carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, typically around 80-100°C.
Solvent: Common solvents used in this synthesis include ethanol or methanol.
Catalyst/Base: Bases such as sodium ethoxide or potassium carbonate are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group on the aniline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Nucleophiles: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often used for substitution reactions.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxy group on the aniline ring can enhance the compound’s binding affinity to specific molecular targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-3-mercapto-3-(2-chloroanilino)acrylate: Similar structure but with a chloro group instead of a methoxy group on the aniline ring.
Ethyl 2-cyano-3-mercapto-3-(2-hydroxyanilino)acrylate: Similar structure but with a hydroxy group instead of a methoxy group on the aniline ring.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(2-methoxyanilino)-3-sulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-13(16)9(8-14)12(19)15-10-6-4-5-7-11(10)17-2/h4-7,15,19H,3H2,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECOCHLLJXMGEQ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1OC)S)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/NC1=CC=CC=C1OC)\S)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)


![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)
![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042255.png)
![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042256.png)
![1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042257.png)
![1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042258.png)






